BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Spectroscopic
Analysis of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tert-Amyl-tert-octylamine

Cat. No.: B129799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
sterically hindered secondary amine, tert-Amyl-tert-octylamine. The information presented
herein is crucial for the characterization and understanding of this compound's chemical
properties, making it a valuable resource for researchers in organic synthesis, medicinal

chemistry, and materials science.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for tert-Amyl-tert-octylamine. This information is compiled from
the findings reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.09 S 9H (CH3)3C- (tert-octyl)
1.12 S 6H (CH3)2C- (tert-amyl)
1.34 s 2H -CH2- (tert-octyl)
1.40 q 2H -CH2- (tert-amyl)
2.55 brs 1H N-H

Solvent: CDCI3

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assighment

29.3 -CH2- (tert-amyl)
31.9 (CH3)3C- (tert-octyl)
32.1 (CH3)2C- (tert-amyl)
51.9 -CH2- (tert-octyl)
56.5 (CH3)3C- (tert-octyl)
58.2 (CH3)2C- (tert-amyl)

Solvent: CDCI3

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm-1)

Interpretation

3300-3500 N-H stretch

2850-2960 C-H stretch (aliphatic)

1465 C-H bend (methylene and methyl)
1365 C-H bend (gem-dimethyl)
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Iahlﬂ.Massﬁp.eﬂmmﬂm(Mﬁ).Qata

Interpretation

199 [M]+ (Molecular lon)
184 [M-CH3]+

142 [M-C4H9]+

128 [M-C5H11]+

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques
as detailed in the primary literature. The following provides a generalized description of the
methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and carbon-13 (13C) NMR spectra were recorded on a Bruker Avance 400
spectrometer. The sample of tert-Amyl-tert-octylamine was dissolved in deuterated
chloroform (CDCI3), and chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The analysis
was performed on a neat sample of the compound using an attenuated total reflectance (ATR)
accessory.

Mass Spectrometry (MS)

Mass spectra were acquired on a Hewlett-Packard 5989A mass spectrometer using electron
ionization (EI) at 70 eV. The sample was introduced via direct injection.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized chemical compound like tert-Amyl-tert-octylamine.
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Spectroscopic Characterization Workflow

This guide serves as a foundational resource for professionals engaged in the study and
application of tert-Amyl-tert-octylamine. The provided spectroscopic data and experimental
context are essential for ensuring the identity and purity of the compound in research and
development settings.

« To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Analysis of
tert-Amyl-tert-octylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129799#spectroscopic-data-nmr-ir-ms-of-tert-amyl-
tert-octylamine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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